
(trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride is a complex organic compound that features a cyclohexane core substituted with two tetrahydroisoquinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride typically involves the following steps:
Formation of Tetrahydroisoquinoline Derivatives: The initial step involves the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives through Povarov cycloaddition reactions or other suitable methods.
Coupling with Cyclohexane: The tetrahydroisoquinoline derivatives are then coupled with a cyclohexane core under specific reaction conditions, often involving the use of catalysts such as ruthenium or palladium.
Formation of Dihydrochloride Salt: The final step involves the conversion of the coupled product into its dihydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.
Biological Research: It is used in the study of biological processes and as a precursor for more complex bioactive molecules.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(substituted-1,2,3,4-tetrahydroisoquinolyl)disulfonylimides: These compounds share structural similarities with (trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride and exhibit similar biological activities.
1-Aryltetrahydroisoquinolines: These derivatives also possess tetrahydroisoquinoline moieties and are studied for their diverse pharmacological properties.
Propiedades
Número CAS |
64011-69-4 |
|---|---|
Fórmula molecular |
C26H36Cl2N2 |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline;dihydrochloride |
InChI |
InChI=1S/C26H34N2.2ClH/c1-3-7-25-19-27(15-13-23(25)5-1)17-21-9-11-22(12-10-21)18-28-16-14-24-6-2-4-8-26(24)20-28;;/h1-8,21-22H,9-20H2;2*1H |
Clave InChI |
PSKRELQLOPYUKD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CN2CCC3=CC=CC=C3C2)CN4CCC5=CC=CC=C5C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate](/img/structure/B14489364.png)
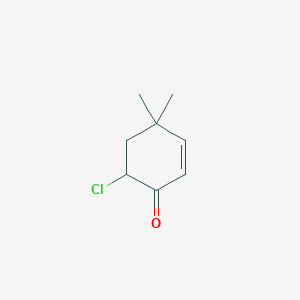
![Methyl 2-[(propan-2-yl)oxy]prop-2-enoate](/img/structure/B14489375.png)
![4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)](/img/structure/B14489378.png)
![Bicyclo[2.2.1]hept-2-EN-1-OL](/img/structure/B14489380.png)
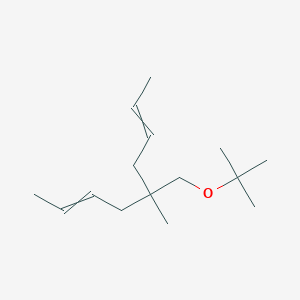

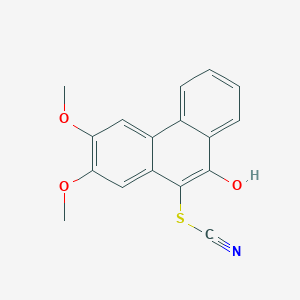
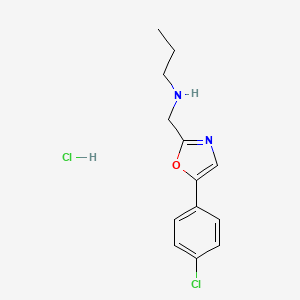
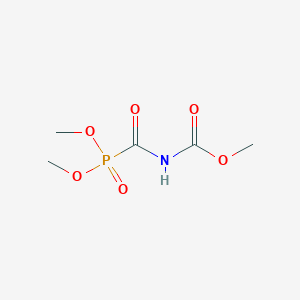

![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)
